2,5-dichloro-N-ethylaniline
Overview
Description
2,5-dichloro-N-ethylaniline is a useful research compound. Its molecular formula is C8H9Cl2N and its molecular weight is 190.07 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Anilines, which include 2,5-dichloro-n-ethylaniline, are known to undergo reactions that involve nitro, bromine, and amine groups . These groups could potentially be the targets of this compound.
Mode of Action
The mode of action of this compound involves interactions with its targets, leading to changes in their structure or function. For example, the nitro group is a meta director, meaning that it directs incoming electrophiles to the meta position relative to itself . This suggests that this compound may interact with its targets in a way that leads to structural changes at specific positions.
Biochemical Pathways
It is known that 2,5-dichloroaniline, a related compound, is a precursor to dyes and pigments, such as pigment yellow 10 . This suggests that this compound may also be involved in the synthesis of certain dyes and pigments, affecting the biochemical pathways related to these processes.
Pharmacokinetics
It is known that 2,5-dichloroaniline is a colorless solid that is insoluble in water . This could impact the bioavailability of this compound, as its solubility may affect its absorption and distribution in the body.
Result of Action
Given its potential role in the synthesis of dyes and pigments , it may have effects on the cells involved in these processes.
Biochemical Analysis
Biochemical Properties
2,5-Dichloro-N-ethylaniline plays a significant role in biochemical reactions, particularly in the synthesis of dyes and pigments. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it can act as a substrate for certain oxidoreductases, which catalyze the oxidation-reduction reactions involving this compound. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates, which may further participate in other biochemical pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to alter the expression of genes involved in detoxification processes, such as those encoding cytochrome P450 enzymes . Additionally, it can disrupt cellular metabolism by interfering with the normal function of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, this compound has been found to inhibit the activity of certain proteases by binding to their active sites and preventing substrate access . This inhibition can lead to downstream effects on cellular processes, such as protein degradation and signal transduction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat . Long-term exposure to this compound in in vitro or in vivo studies has been associated with cumulative effects on cellular function, such as increased oxidative stress and altered gene expression profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no observable effects. At higher doses, it can induce toxic effects, such as liver and kidney damage . Threshold effects have been observed, where a certain dosage level must be reached before significant adverse effects occur. Additionally, chronic exposure to high doses of this compound can lead to long-term health issues in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and detoxification. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. The interaction of this compound with these metabolic enzymes can affect metabolic flux and alter the levels of key metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue affinity, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications. The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
2,5-dichloro-N-ethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENDNMFHRRPMJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651292 | |
Record name | 2,5-Dichloro-N-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42265-81-6 | |
Record name | 2,5-Dichloro-N-ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.